molecular formula C8H11BrO B3223766 1-(2-Bromo-1-cyclohexen-1-yl)ethanone CAS No. 122439-38-7

1-(2-Bromo-1-cyclohexen-1-yl)ethanone

Cat. No.: B3223766
CAS No.: 122439-38-7
M. Wt: 203.08 g/mol
InChI Key: IJVRKDQYKVQHNA-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-cyclohexen-1-yl)ethanone is an organic compound with the molecular formula C8H11BrO It is a brominated derivative of cyclohexenone, characterized by the presence of a bromine atom at the 2-position of the cyclohexene ring and an ethanone group attached to the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromo-1-cyclohexen-1-yl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1-cyclohexen-1-yl ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-cyclohexen-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-Bromo-1-cyclohexen-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-cyclohexen-1-yl)ethanone involves its reactivity with nucleophiles and electrophiles. The bromine atom at the 2-position makes the compound susceptible to nucleophilic attack, leading to substitution reactions. The ethanone group can undergo reduction or oxidation, depending on the reaction conditions. These reactions are facilitated by the electronic and steric properties of the compound .

Comparison with Similar Compounds

1-(2-Bromo-1-cyclohexen-1-yl)ethanone can be compared with other similar compounds such as:

    1-Cyclohexen-1-yl ethanone: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Bromo-1-cyclohexyl ethanone: Similar structure but with different reactivity due to the position of the bromine atom.

    1-(1-Cyclohexen-1-yl)ethanone: Another derivative with distinct reactivity and applications.

Properties

IUPAC Name

1-(2-bromocyclohexen-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVRKDQYKVQHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(CCCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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